molecular formula C11H11NO5 B1291048 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 916766-99-9

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No. B1291048
CAS RN: 916766-99-9
M. Wt: 237.21 g/mol
InChI Key: MYOCYAGTJQROGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid” is a unique chemical compound with the empirical formula C11H11NO5 . It has a molecular weight of 237.21 .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)c1cc(O)cc(NC(=O)OCC=C)c1 . This indicates that the compound contains a benzoic acid group (OC(=O)c1cc(O)cc(NC(=O)OCC=C)c1) with an amino group (NC(=O)OCC=C) attached to it.

Scientific Research Applications

Antibiotic Production

The compound is a precursor of mC7N units in ansamycin and mitomycin antibiotics . The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is reviewed . The AHBA synthase gene also serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .

Biosynthesis Pathway

The aminoshikimate pathway of formation of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is a key part of the biosynthesis process . This pathway involves genes for kanosamine formation, which have been recruited from other genomes, to provide a nitrogenous precursor .

Enzyme Research

The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified to homogeneity from Amycolatopsis mediterranei . The enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an a, -dehydration and a stereospecific 1,4-enolization of the substrate .

Genetic Studies

Inactivation of the gene encoding AHBA synthase in the A. mediterranei genome results in loss of rifamycin formation; production of the antibiotic is restored when the mutant is supplemented with AHBA . This makes it a valuable tool for genetic studies.

Environmental Research

In environmental research, 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid has been studied for its effects on ecosystems and its role in pollution management.

Antioxidant Properties

It has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress in plants and animals.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-hydroxy-5-(prop-2-enoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-3-17-11(16)12-8-4-7(10(14)15)5-9(13)6-8/h2,4-6,13H,1,3H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCYAGTJQROGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640482
Record name 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

CAS RN

916766-99-9
Record name 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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